(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol
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Overview
Description
(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position on the benzoimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:
Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)carboxylic acid.
Reduction: (2-Methyl-6-amino-1H-benzo[d]imidazol-4-yl)methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the nitro group, which may result in different chemical and biological properties.
6-Nitro-1H-benzo[d]imidazol-4-yl)methanol:
2-Methyl-6-nitro-1H-benzo[d]imidazole: Lacks the hydroxymethyl group, which may influence its solubility and reactivity.
Uniqueness
(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of all three functional groups (methyl, nitro, and hydroxymethyl) on the benzoimidazole ring. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(2-methyl-6-nitro-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H9N3O3/c1-5-10-8-3-7(12(14)15)2-6(4-13)9(8)11-5/h2-3,13H,4H2,1H3,(H,10,11) |
InChI Key |
LOMWOATWLUWEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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